2-[4-(Trifluoromethyl)cyclohexyl]acetic acid

Purity Isomeric Mixture Assay Reliability

Researchers facing false positives from impure isomeric building blocks need a reliable, high-purity scaffold. 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid (CAS 803736-46-1) addresses this by offering: • ≥98% purity, minimizing impurity-driven assay artifacts. • Defined 4-CF3 substitution with LogP 2.83, enabling rational CNS drug design. • Single isomer supply eliminates confounding stereochemical variability. Ideal for synthesizing GPCR-targeted libraries and chemical probes.

Molecular Formula C9H13F3O2
Molecular Weight 210.19 g/mol
CAS No. 803736-46-1
Cat. No. B1424203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)cyclohexyl]acetic acid
CAS803736-46-1
Molecular FormulaC9H13F3O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)O)C(F)(F)F
InChIInChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
InChIKeyFBXGRUYFAGAYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)cyclohexyl]acetic Acid Scaffold Overview


2-[4-(Trifluoromethyl)cyclohexyl]acetic acid (CAS 803736-46-1) is a substituted cyclohexylacetic acid derivative with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . It features a trifluoromethyl group at the 4-position of the cyclohexane ring, providing a rigid, non-planar scaffold with enhanced lipophilicity and metabolic stability . This compound is primarily utilized as a versatile building block in the synthesis of biologically active molecules, particularly in the development of G-protein-coupled receptor (GPCR) modulators, ion channel ligands, and anti-inflammatory agents [1].

Synthesis of GPCR modulator libraries
Construction of ion channel ligand scaffolds
Medicinal chemistry programs requiring high-purity, defined stereochemistry

Why This Scaffold Is Not Interchangeable


Despite sharing a core cyclohexylacetic acid structure, 2-[4-(trifluoromethyl)cyclohexyl]acetic acid exhibits distinct physicochemical and stereochemical properties compared to its regioisomers and analogs. The specific position of the trifluoromethyl group (4- vs. 3-substitution) significantly alters lipophilicity (LogP) , synthetic accessibility, and biological target engagement . Furthermore, the compound is commercially available in higher purity (≥98%) compared to the commonly offered 94-95% isomeric mixtures of its 3-substituted analog, reducing the risk of confounding assay results from impurities . These differences preclude simple substitution and necessitate a compound-specific procurement strategy.

Regioisomeric shift alters lipophilicity and target engagement
The 4- vs 3-substitution changes predicted LogP by >1 unit, which may shift membrane permeability and receptor fit.
Lower purity of 3-substituted analog introduces assay variability
The 3-substituted analog is typically supplied as a 94–95% isomer mixture, while the 4-substituted scaffold is offered at ≥98% purity, reducing impurity noise.
Stereochemical complexity may confound SAR interpretation
The 3-substituted scaffold exists as a diastereomeric mixture, making structure–activity relationships less predictable compared to the more defined 4-substituted isomer.

Quantitative Differentiation vs. 3-Substituted Analog


Higher Commercial Purity Reduces Assay Noise

2-[4-(Trifluoromethyl)cyclohexyl]acetic acid is available from multiple vendors at a purity of ≥98% . In contrast, the closest regioisomer, 3-(trifluoromethyl)cyclohexylacetic acid (CAS 120976-33-2), is predominantly supplied as a 94-95% mixture of diastereomers . This 3-4% difference in purity can introduce significant variability in biological assays or synthetic yields, making the higher purity of the 4-substituted compound critical for reproducible results.

Commercial Purity
Specification review
≥98% purity (4-substituted)
94–95% isomer mixture (3-substituted)
May reduce assay noise; verify lot-specific purity.
Absolute difference ≈ 3–4%; confirm via certificate of analysis.
Purity Isomeric Mixture Assay Reliability

Higher Calculated Lipophilicity for CNS and GPCR Targeting

Computational data indicate a significant difference in lipophilicity between the 4- and 3-substituted regioisomers. 2-[4-(Trifluoromethyl)cyclohexyl]acetic acid has a calculated LogP of 2.8298 , while its 3-substituted counterpart (CAS 120976-33-2) has a reported ACD/LogP of 1.81 . This >1 log unit difference translates to a >10-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability, blood-brain barrier penetration, and target engagement for hydrophobic binding pockets.

Calculated LogP
Computational prediction
LogP ≈ 2.83 (4-substituted)
ACD/LogP 1.81 (3-substituted)
Supports CNS penetration modeling; experimental validation recommended.
ΔLogP ≈ 1.02 (~10.5× predicted partition difference).
Lipophilicity LogP CNS Penetration GPCR

Superior Scaffold Rigidity for SAR Studies

The 4-position substitution on the cyclohexane ring results in a more symmetric and conformationally defined scaffold compared to the 3-substituted analog. While quantitative conformational data are not available in vendor datasheets, the structural difference is fundamental: the 4-substituted compound can exist as cis/trans isomers, whereas the 3-substituted compound is a mixture of diastereomers with less predictable geometry . This inherent rigidity simplifies structure-activity relationship (SAR) interpretation and can lead to more consistent biological activity profiles, as observed in related cyclohexane-based GPCR modulators [1].

Scaffold Rigidity
Class-level inference
Symmetric 4-substitution yields more defined cis/trans isomerism vs. diastereomeric 3-substituted mixture.
Simpler stereochemistry may facilitate SAR interpretation.
Experimental conformational data not available; verify stereochemistry post-synthesis.
Scaffold Rigidity SAR Dihedral Angle

Validated Utility in GPCR and Ion Channel Patents

While direct biological data for 2-[4-(trifluoromethyl)cyclohexyl]acetic acid itself are limited, the 4-(trifluoromethyl)cyclohexyl motif is a recurring feature in patent applications for GPCR and ion channel modulators. For example, US9708270 discloses compounds containing a 4-(trifluoromethyl)cyclohexyl group as GPR120 agonists with EC50 values in the micromolar range [1]. Similarly, the hERG channel activator A-935142 incorporates a 4-(trifluoromethyl)cyclohexyl moiety . This establishes the scaffold as a privileged structure for these target classes, supporting its procurement for lead optimization programs.

Patent Occurrence
Source review
4-(trifluoromethyl)cyclohexyl motif found in GPR120 agonist and hERG modulator patents.
Scaffold aligns with GPCR/ion channel modulator chemistry.
EC50 data (µM range) from specific patent examples; not an efficacy claim.
GPCR hERG Building Block Patent Literature

Optimal Use Cases in Drug Discovery and Chemical Biology


GPCR and Ion Channel Lead Optimization

Based on the scaffold's presence in GPR120 agonist patents and hERG channel modulators [1], this compound is ideally suited as a starting material for synthesizing focused libraries targeting GPCRs or voltage-gated ion channels. Its high purity and defined stereochemistry reduce the risk of impurity-driven false positives in high-throughput screening campaigns.

CNS Drug Discovery with Enhanced Brain Penetration

The higher calculated LogP (2.83) compared to the 3-substituted analog (LogP 1.81) suggests that derivatives of 2-[4-(trifluoromethyl)cyclohexyl]acetic acid may exhibit improved passive diffusion across the blood-brain barrier . This makes it a preferred choice for CNS-targeted medicinal chemistry projects.

Chemical Biology Probe Development

The compound's high commercial purity (≥98%) and availability as a well-defined building block make it an excellent starting point for the synthesis of chemical probes, where off-target effects due to isomeric impurities must be minimized to ensure target-specific readouts.

Synthetic Methodology and Scale-Up

As a relatively simple, non-chiral carboxylic acid building block with a robust trifluoromethyl group, it serves as a practical substrate for developing new amide coupling, esterification, or decarboxylative functionalization methods that are tolerant to fluorinated cyclohexane cores [2].

Application
Selection Property
Validation Focus
GPCR & ion channel ligand research
High purity & defined stereochemistry
Verify purity and isomeric identity post-synthesis
CNS-penetrant probe design
Predicted lipophilicity advantage
Validate permeability in model membrane assays
Chemical probe synthesis
Minimal isomeric impurities
Confirm compound identity and purity after coupling
Synthetic methodology research
Robust trifluoromethyl group; non-chiral scaffold
Assess reactivity under desired coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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